molecular formula C25H24N4O2 B11399071 4-methyl-N-(1-methyl-2-{2-[(phenylcarbonyl)amino]ethyl}-1H-benzimidazol-5-yl)benzamide

4-methyl-N-(1-methyl-2-{2-[(phenylcarbonyl)amino]ethyl}-1H-benzimidazol-5-yl)benzamide

Cat. No.: B11399071
M. Wt: 412.5 g/mol
InChI Key: IIQYAPPDSHHOLS-UHFFFAOYSA-N
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Description

4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole core through cyclization reactions, followed by the introduction of the phenylformamido and benzamide groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential for understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(1-METHYL-2-OXO-2-PIPERIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
  • 4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE

Uniqueness

4-METHYL-N-{1-METHYL-2-[2-(PHENYLFORMAMIDO)ETHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodiazole core and phenylformamido group contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(2-benzamidoethyl)-1-methylbenzimidazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H24N4O2/c1-17-8-10-19(11-9-17)25(31)27-20-12-13-22-21(16-20)28-23(29(22)2)14-15-26-24(30)18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

IIQYAPPDSHHOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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